2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid. It is known for its high acidity due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is often used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
It has been used in the preparation of novel inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
The compound interacts with its targets, FTase and GGTase, through a process known as the Mitsunobu reaction . This reaction is a nucleophilic substitution that results in the inversion of stereochemistry at the reaction center.
Biochemical Pathways
The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate are likely related to protein prenylation, given its inhibitory action on FTase and GGTase . Protein prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions.
Result of Action
Given its inhibitory action on ftase and ggtase, it can be inferred that it may affect protein function and cellular processes dependent on protein prenylation .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize BMV109, a fluorescent activity-based probe for bioimaging . This probe is intrinsically non-fluorescent but becomes fluorescent after reacting with a target protease .
Molecular Mechanism
It is known that it can be used in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction . Enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate can be synthesized through several methods. One common approach involves the fluorination of 4-hydroxybenzoic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorination techniques and equipment. The product is then purified through crystallization or distillation to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting the hydroxyl group to a chloride.
Phosphorus Tribromide (PBr3): Used for bromination of the hydroxyl group.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions
Major Products Formed
Esters: Formed through esterification reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the preparation of bioimaging probes and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoic acid
- 2-Fluorobenzoic acid
- Tetrafluoroterephthalic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is unique due to its specific substitution pattern of fluorine atoms, which significantly enhances its acidity and reactivity compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring strong electron-withdrawing properties and high reactivity .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXKLSXOHABRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544493 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-02-1 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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